HDAC8 Inhibition: 26-Fold Isoform Selectivity Over HDAC7 Distinguished from Non-Selective Class I/IIb Probes
2-(3-Chlorobenzamido)-5-methylbenzoic acid exhibits an HDAC8 IC₅₀ of 130 nM, while its inhibitory activity against HDAC7 is substantially weaker with an IC₅₀ of 3,400 nM—a 26-fold isoform selectivity window [1]. This contrasts sharply with the non-selective profile of the widely used reference inhibitor Scriptaid, which inhibits HDAC1 (IC₅₀ = 600 nM), HDAC3 (IC₅₀ = 600 nM), and HDAC8 (IC₅₀ = 1,000 nM) with less than 2-fold discrimination among class I isoforms [2].
| Evidence Dimension | HDAC8 inhibitory potency and isoform selectivity ratio |
|---|---|
| Target Compound Data | HDAC8 IC₅₀ = 130 nM; HDAC7 IC₅₀ = 3,400 nM (26-fold selectivity) |
| Comparator Or Baseline | Scriptaid: HDAC1 IC₅₀ = 600 nM, HDAC3 IC₅₀ = 600 nM, HDAC8 IC₅₀ = 1,000 nM (<2-fold selectivity) |
| Quantified Difference | 26-fold HDAC8/HDAC7 selectivity for target compound vs <2-fold class I isoform discrimination for Scriptaid |
| Conditions | Target compound: Recombinant human full-length N-terminal His₆/SUMO-tagged HDAC8 expressed in E. coli BL21(DE3) using Boc-Lys(Ac)-AMC substrate; HDAC7: recombinant human C-terminal His-tagged N-terminal GST-tagged HDAC7 (residues 518-end) expressed in baculovirus-infected Sf9 cells [1]. Scriptaid: Cell-free HDAC isoform assays [2]. |
Why This Matters
Procurement of this specific scaffold enables experiments requiring an HDAC8-biased probe with measurable (>20-fold) discrimination against HDAC7, whereas generic HDAC inhibitors such as Scriptaid cannot deconvolve isoform-specific biological effects.
- [1] BindingDB BDBM50529155 (CHEMBL4553969). HDAC8 IC₅₀ = 130 nM; HDAC7 IC₅₀ = 3,400 nM. View Source
- [2] ApexBT. Scriptaid HDAC inhibitor profile: HDAC1/3 IC₅₀ = 0.6 μM, HDAC8 IC₅₀ = 1 μM. View Source
